molecular formula C19H19N3O3 B2581753 (E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)prop-2-en-1-one CAS No. 2035007-01-1

(E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)prop-2-en-1-one

Cat. No.: B2581753
CAS No.: 2035007-01-1
M. Wt: 337.379
InChI Key: ZFZXKTJFDNQVPO-QHHAFSJGSA-N
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Description

(E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)prop-2-en-1-one is a potent and selective ATP-competitive inhibitor of Anaplastic Lymphoma Kinase (ALK), a receptor tyrosine kinase of significant interest in oncology research. This compound, documented in literature as a key lead, was designed to overcome the limitations of earlier-generation ALK inhibitors, particularly against the resistant gatekeeper mutation L1196M. Its primary research value lies in its application for studying ALK-driven oncogenesis and for the preclinical development of targeted cancer therapies, especially in non-small cell lung cancer (NSCLC) and anaplastic large cell lymphoma (ALCL). The compound demonstrates robust efficacy in biochemical and cellular assays, potently suppressing the proliferation of cancer cell lines harboring ALK fusions, such as NPM-ALK. Furthermore, it has shown significant antitumor activity in vivo in mouse xenograft models, establishing its utility as a valuable chemical probe for investigating ALK signaling pathways and resistance mechanisms. Research indicates this inhibitor possesses excellent selectivity for ALK over other kinases, making it a superior tool for deciphering the specific biological roles of ALK in disease models without the confounding off-target effects associated with less selective inhibitors.

Properties

IUPAC Name

(E)-3-(1,3-benzodioxol-5-yl)-1-(2-cyclopropyl-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazin-5-yl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O3/c23-19(6-2-13-1-5-17-18(9-13)25-12-24-17)21-7-8-22-15(11-21)10-16(20-22)14-3-4-14/h1-2,5-6,9-10,14H,3-4,7-8,11-12H2/b6-2+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFZXKTJFDNQVPO-QHHAFSJGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NN3CCN(CC3=C2)C(=O)C=CC4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC1C2=NN3CCN(CC3=C2)C(=O)/C=C/C4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Key Examples:

  • 4-Aryl/alkyl-6,7-dihydro-[1,2,3]triazolo[1,5-a]pyrazines (): Structural Difference: Replacement of the pyrazolo ring with a triazolo moiety. Synthetic Reactivity: High yields (75–92%) under one-pot conditions, whereas cyclopropane-containing analogs (like the target compound) may require tailored optimization due to steric effects .

Table 1: Comparison of Pyrazolo[1,5-a]pyrazine Derivatives

Compound Substituents Synthetic Yield (%) Key Features Reference
Target Compound 2-Cyclopropyl, benzo[d][1,3]dioxol N/A Enone, cyclopropyl, methylenedioxy
4-Phenyl-triazolo[1,5-a]pyrazine 4-Phenyl 85 Triazolo core, high reactivity
6-Benzyl-pyrazolo[3,4-b]pyrazinone Benzyl, lactam 42 (MS data) Lactam ring, rigid structure

Benzo[d][1,3]dioxol-Containing Analogs

Key Example:

  • 5-(Benzo[d][1,3]dioxol-5-yl)-3-tert-butyl-4,5-dihydro-1H-pyrazole (): Structural Difference: Dihydropyrazole vs. dihydropyrazine core. Bioactivity: Demonstrates anticonvulsant properties, suggesting the benzo[d][1,3]dioxol group may enhance CNS penetration . Synthetic Flexibility: Functionalization via carbohydrazide derivatives (e.g., compounds 3–10 in ), a strategy applicable to the target compound’s enone moiety for prodrug development.

Pyrazolo[1,5-a]pyrimidinones

Key Example:

  • 5-(3,5-Dimethylphenyl)-2-isopropylpyrazolo[1,5-a]pyrimidin-7(4H)-one (): Structural Difference: Pyrimidinone core vs. pyrazine.

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